Cas no 2229252-47-3 (2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine)

2,2-Difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine is a fluorinated cyclopropane derivative featuring a methoxy-substituted aromatic ring. Its unique structural motif, combining a difluorocyclopropyl group with an amine functionality, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability. The methoxy and methyl substituents on the phenyl ring may influence electronic and steric properties, allowing for fine-tuning in ligand-receptor interactions. This compound is particularly relevant in the synthesis of bioactive molecules, serving as a versatile scaffold for the development of pharmaceuticals or crop protection agents. Its well-defined stereochemistry further supports precise structure-activity relationship studies.
2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine structure
2229252-47-3 structure
Product Name:2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine
CAS No:2229252-47-3
MF:C12H15F2NO
MW:227.250410318375
CID:5887105
PubChem ID:165851900
Update Time:2025-06-15

2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine
    • [2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropyl]methanamine
    • 2229252-47-3
    • EN300-1970522
    • Inchi: 1S/C12H15F2NO/c1-8-5-9(16-2)3-4-10(8)11(7-15)6-12(11,13)14/h3-5H,6-7,15H2,1-2H3
    • InChI Key: YBAUHWBWKCMKOA-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=CC(=CC=1C)OC)CN)F

Computed Properties

  • Exact Mass: 227.11217043g/mol
  • Monoisotopic Mass: 227.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.2Ų

2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine Pricemore >>

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Additional information on 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine

Introduction to 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine (CAS No. 2229252-47-3)

2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine, identified by its CAS number 2229252-47-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclopropyl ring and fluoro substituents, combined with an aromatic phenyl group bearing methoxy and methyl substituents. The presence of these functional groups imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The structural motif of 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine is particularly intriguing due to the interplay between the rigid cyclopropyl ring and the flexible aromatic system. The cyclopropyl group is known for its ability to enhance metabolic stability and binding affinity, while the fluoro substituents can modulate electronic properties and improve pharmacokinetic profiles. Additionally, the 4-methoxy-2-methylphenyl moiety introduces hydrophobicity and potential interactions with biological targets, making this compound a versatile scaffold for medicinal chemists.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluoroalkyl groups, such as those found in 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine. Fluoroalkanes are widely recognized for their ability to improve drug solubility, bioavailability, and metabolic resistance. For instance, fluorinated compounds have been successfully incorporated into various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The unique electronic properties of fluorine atoms can also enhance binding interactions with biological targets, leading to increased potency and selectivity.

One of the most compelling aspects of 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine is its potential application in the design of next-generation pharmaceuticals. The cyclopropyl ring provides a rigid scaffold that can be fine-tuned to optimize interactions with biological receptors. Meanwhile, the fluoro substituents can be strategically positioned to enhance pharmacokinetic properties. This combination of structural features makes it an attractive candidate for further investigation in both academic research and industrial drug development.

Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. Compounds like 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine exemplify how fluorine atoms can be integrated into complex molecular architectures to achieve desired pharmacological effects. For example, fluorinated analogs of existing drugs have often demonstrated improved efficacy and reduced side effects. This underscores the significance of exploring new fluorinated compounds as potential therapeutic agents.

The synthesis of 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds on a scalable basis. Modern techniques in organic synthesis, including transition metal-catalyzed reactions and flow chemistry, have enabled chemists to construct intricate molecular frameworks with high precision. These advancements are crucial for enabling the exploration of novel compounds like 2229252-47-3 in drug discovery programs.

In addition to its potential as a pharmaceutical intermediate, 2,2-difluoro-1-(4-methoxy-2-methylphenyl)cyclopropylmethanamine may also find applications in other areas of chemical research. Its unique structural features make it a valuable tool for studying molecular interactions and developing new synthetic strategies. For instance, researchers may use this compound as a probe to understand how specific functional groups influence biological activity or as a building block for creating more complex molecules with tailored properties.

The future prospects for 2229252-47-3 are promising, given its innovative structure and potential therapeutic applications. As our understanding of molecular structure-function relationships continues to evolve, compounds like this one will play an increasingly important role in the development of new drugs and treatments. Ongoing research efforts are likely to uncover new ways to leverage the unique properties of fluroalkyl-substituted cyclopropanes, paving the way for groundbreaking advancements in pharmaceutical chemistry.

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